molecular formula C11H19NO8 B045451 N-Acetyl-9-deoxyneuraminic acid CAS No. 117193-36-9

N-Acetyl-9-deoxyneuraminic acid

Cat. No. B045451
M. Wt: 293.27 g/mol
InChI Key: HTPINWISPUXEEO-RXPPVQSPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-9-deoxyneuraminic acid (Neu5Ac) is a sialic acid, which is a type of sugar molecule found in many biological systems. Neu5Ac is an important molecule in the field of glycobiology, where it is used as a tool to study the role of sialic acids in various biological processes.

Mechanism Of Action

N-Acetyl-9-deoxyneuraminic acid acts as a substrate for sialyltransferases, which transfer sialic acid from a donor molecule to a glycan chain. The addition of sialic acid to a glycan chain can alter the biological activity of the glycan chain, leading to changes in cell signaling, cell adhesion, and immune response.

Biochemical And Physiological Effects

N-Acetyl-9-deoxyneuraminic acid has various biochemical and physiological effects, including the regulation of immune response, cell signaling, and cell adhesion. N-Acetyl-9-deoxyneuraminic acid has been shown to modulate the activity of various immune cells, including T cells, B cells, and natural killer cells. N-Acetyl-9-deoxyneuraminic acid has also been shown to regulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. N-Acetyl-9-deoxyneuraminic acid has also been shown to regulate cell adhesion by modulating the activity of various adhesion molecules, including selectins and integrins.

Advantages And Limitations For Lab Experiments

N-Acetyl-9-deoxyneuraminic acid has several advantages for lab experiments, including its high specificity and yield in enzymatic synthesis, and its ability to alter the biological activity of glycan chains. However, N-Acetyl-9-deoxyneuraminic acid has some limitations for lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for the study of N-Acetyl-9-deoxyneuraminic acid, including the development of new sialyltransferases for the enzymatic synthesis of N-Acetyl-9-deoxyneuraminic acid, the study of the role of sialic acids in cancer and other diseases, and the development of new therapies targeting sialic acid metabolism. Additionally, the study of sialic acids in the context of the microbiome and the gut-brain axis is an emerging area of research.

Synthesis Methods

N-Acetyl-9-deoxyneuraminic acid can be synthesized chemically or enzymatically. The chemical synthesis involves the reaction of sialyl chloride with N-acetylglucosamine (GlcNAc) to form N-Acetyl-9-deoxyneuraminic acid. The enzymatic synthesis involves the use of sialyltransferases to transfer sialic acid from a donor molecule to GlcNAc to form N-Acetyl-9-deoxyneuraminic acid. The enzymatic synthesis is preferred over the chemical synthesis due to its high yield and specificity.

Scientific Research Applications

N-Acetyl-9-deoxyneuraminic acid is used in various scientific research applications, including glycomics, immunology, and virology. In glycomics, N-Acetyl-9-deoxyneuraminic acid is used as a tool to study the role of sialic acids in various biological processes, including cell signaling, cell adhesion, and immune response. In immunology, N-Acetyl-9-deoxyneuraminic acid is used to study the role of sialic acids in the regulation of immune response and the development of autoimmune diseases. In virology, N-Acetyl-9-deoxyneuraminic acid is used to study the role of sialic acids in viral attachment and entry into host cells.

properties

CAS RN

117193-36-9

Product Name

N-Acetyl-9-deoxyneuraminic acid

Molecular Formula

C11H19NO8

Molecular Weight

293.27 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C11H19NO8/c1-4(13)8(16)9-7(12-5(2)14)6(15)3-11(19,20-9)10(17)18/h4,6-9,13,15-16,19H,3H2,1-2H3,(H,12,14)(H,17,18)/t4-,6+,7-,8-,9-,11+/m1/s1

InChI Key

HTPINWISPUXEEO-RXPPVQSPSA-N

Isomeric SMILES

C[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@](O1)(C(=O)O)O)O)NC(=O)C)O)O

SMILES

CC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O

Canonical SMILES

CC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O

Other CAS RN

117193-36-9

synonyms

N-acetyl-9-deoxyneuraminic acid
NA-9-DNAA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.